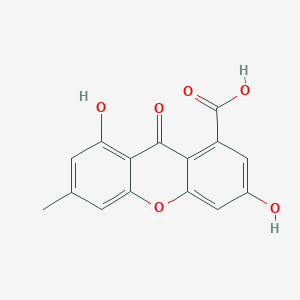
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is a member of the xanthone family, characterized by its unique structure which includes hydroxy groups at positions 3 and 8, a methyl group at position 6, an oxo group at position 9, and a carboxylic acid group at position 1. This compound is known for its diverse biological activities and has been isolated from various natural sources, including fungi such as Microdiplodia and Aspergillus sydowii .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydroxybenzoic acids and phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can inhibit the growth of microorganisms or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 3,8-Dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid methyl ester
- 4-Hydroxyvertixanthone
Uniqueness
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dual hydroxy groups and carboxylic acid functionality make it a versatile compound for various applications .
Propriétés
Numéro CAS |
98973-45-6 |
|---|---|
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20) |
Clé InChI |
XSPSQSXYKJASKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)

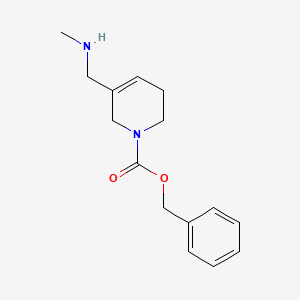
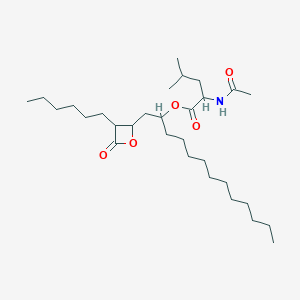

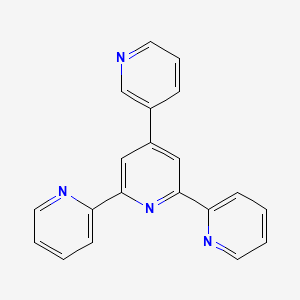
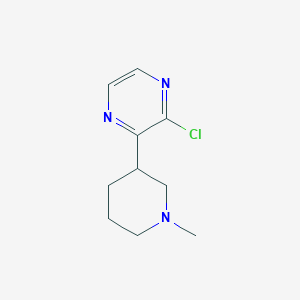

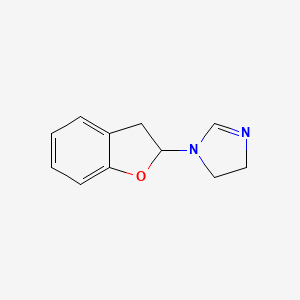
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
